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Compound of Interest

Compound Name: Isohexylamine

CAS No.: 5344-20-7

Cat. No.: B1605483

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isohexylamine (also known as 4-methylpentan-1-amine), a primary aliphatic amine relevant in

various chemical and pharmaceutical research settings. This document collates available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols to aid in the identification, characterization, and

quality control of this compound.

Chemical Structure and Properties
IUPAC Name: 4-methylpentan-1-amine[1]

Synonyms: Isohexylamine[1]

Molecular Formula: C₆H₁₅N[1]

Molecular Weight: 101.19 g/mol [1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1605483#bc-rfq
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605483?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 5344-20-7[1]

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

isohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Isohexylamine

Chemical Shift (δ) ppm Carbon Assignment

Data not available in search results C1

Data not available in search results C2

Data not available in search results C3

Data not available in search results C4

Data not available in search results C5 (methyl groups)

Data not available in search results C6 (methyl group)

Note: Specific chemical shift values for ¹H and ¹³C NMR of isohexylamine were not found in

the provided search results. The table structure is provided as a template for when such data is

obtained.

Infrared (IR) Spectroscopy
Primary aliphatic amines like isohexylamine exhibit characteristic IR absorption bands.[1][2][3]

The N-H stretching vibrations typically appear as a pair of medium-intensity bands in the 3300-

3500 cm⁻¹ region.[2][3] Other characteristic bands include the N-H bending (scissoring)

vibration around 1550-1650 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ range for aliphatic

amines, and a broad N-H wagging band between 650-900 cm⁻¹.[4][5]

Table 2: IR Spectroscopic Data for Isohexylamine (Vapor Phase)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20Chromatography%20A/2011%20(Vol%201218)/Volume%201218,%20Issue%2033,%20Pages%205555-5732%20(19%20August%202011)/5683-5687.pdf
https://www.researchgate.net/publication/51496216_Determination_of_aliphatic_amines_by_gas_chromatography-mass_spectrometry_after_in-syringe_derivatization_with_pentafluorobenzoyl_chloride
https://www.benchchem.com/product/b1605483/docs?utm_src=pdf-body#spectroscopic-profile-of-isohexylamine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605483?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment Intensity

Data not available in search

results
N-H stretch (asymmetric) Medium

Data not available in search

results
N-H stretch (symmetric) Medium

Data not available in search

results
C-H stretch Strong

Data not available in search

results
N-H bend (scissoring) Medium

Data not available in search

results
C-N stretch Medium-Weak

Data not available in search

results
N-H wag Broad, Strong

Note: Specific peak wavenumbers for the vapor phase IR spectrum of isohexylamine were not

found in the provided search results, although its availability is mentioned.[1] The table is a

template based on typical values for primary aliphatic amines.

Mass Spectrometry (MS)
The mass spectrum of isohexylamine is expected to show a molecular ion peak (M⁺) at an

m/z corresponding to its molecular weight (101.19). As a compound with an odd number of

nitrogen atoms, it will follow the nitrogen rule, exhibiting an odd-numbered molecular ion peak.

[2] A characteristic fragmentation pattern for aliphatic amines is the α-cleavage, which involves

the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a

resonance-stabilized immonium cation. For isohexylamine, the base peak is often observed at

m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment.

Table 3: Mass Spectrometry Data for Isohexylamine (GC-MS)
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m/z Relative Intensity (%) Proposed Fragment

101 Data not available [M]⁺

Data not available Data not available [M-CH(CH₃)₂]⁺

Data not available Data not available [M-CH₂CH(CH₃)₂]⁺

30 Likely 100 [CH₂NH₂]⁺

Note: While the existence of GC-MS data is confirmed, the specific m/z values and their

relative intensities for isohexylamine were not detailed in the search results.[1] The table

presents expected fragmentation based on the principles of mass spectrometry of aliphatic

amines.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These should be adapted based on the specific instrumentation and laboratory

conditions.

NMR Spectroscopy
Sample Preparation: A sample of 5-25 mg of isohexylamine is typically dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice

of solvent depends on the solubility of the amine and the desired chemical shift reference.

Data Acquisition:

The NMR spectrum is recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to

single lines for each unique carbon atom.
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Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an

internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like isohexylamine, a neat spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires

placing a small drop of the sample directly onto the ATR crystal. For vapor-phase IR, the

sample is introduced into a gas cell.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected.

The sample spectrum is then recorded, and the instrument software automatically ratios the

sample spectrum to the background to produce the final absorbance or transmittance

spectrum.

Data Processing: The resulting spectrum displays the intensity of infrared absorption as a

function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like isohexylamine, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected

into the GC, where it is vaporized and separated from any impurities on a capillary column.

The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is a

common ionization technique for such molecules, where high-energy electrons bombard the

molecule, causing ionization and fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative

abundance of the detected ions as a function of their m/z ratio.
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Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like isohexylamine.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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